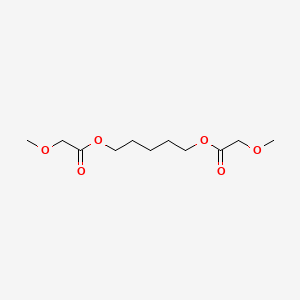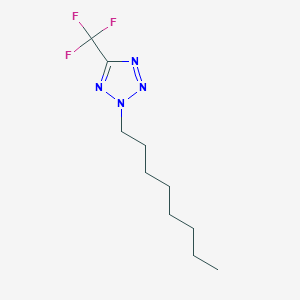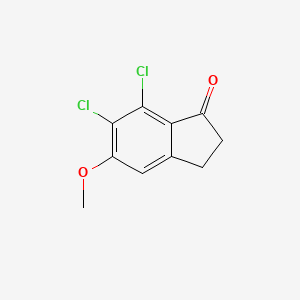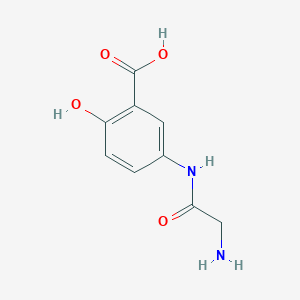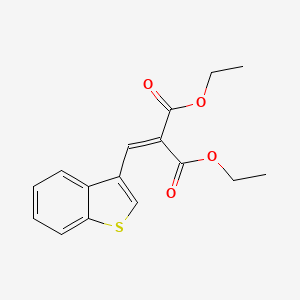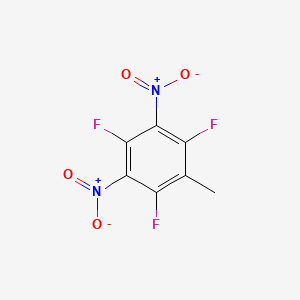
Ethyl anthranilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl anthranilate hydrochloride is a chemical compound derived from anthranilic acid. It is an ester formed by the reaction of ethanol and anthranilic acid, and it is often used in various chemical and industrial applications. This compound is known for its pleasant grape-like odor and is commonly used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl anthranilate hydrochloride can be synthesized through the esterification of anthranilic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl anthranilate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of anthranilic acid.
Reduction: Formation of ethyl anthranilate.
Substitution: Formation of various substituted anthranilates.
Aplicaciones Científicas De Investigación
Ethyl anthranilate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of flavors, fragrances, and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of ethyl anthranilate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Anthranilic acid: The parent compound from which ethyl anthranilate hydrochloride is derived.
Methyl anthranilate: Another ester of anthranilic acid with similar properties and applications.
Benzyl anthranilate: A related compound with different ester groups.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant odor and versatility in chemical reactions make it valuable in various industries, particularly in flavors and fragrances.
Propiedades
Número CAS |
32045-49-1 |
|---|---|
Fórmula molecular |
C9H12ClNO2 |
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
ethyl 2-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6H,2,10H2,1H3;1H |
Clave InChI |
OPYDVPOTZFWPLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
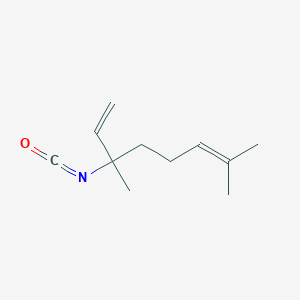
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
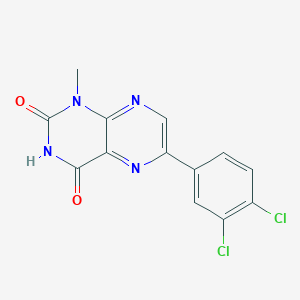
![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
